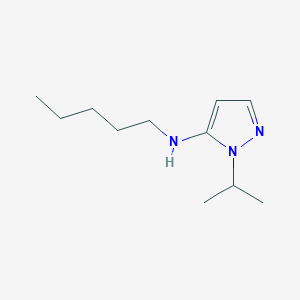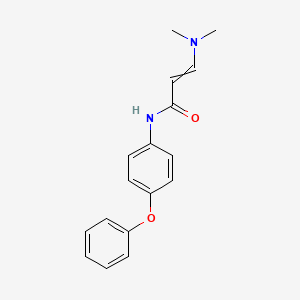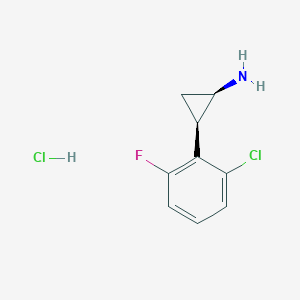![molecular formula C11H13N3O2 B11738765 4-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11738765.png)
4-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol is a compound that features a pyrazole ring attached to a benzene ring with two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol typically involves the reaction of 1-methyl-1H-pyrazole-4-amine with a benzene derivative containing two hydroxyl groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like acetyl chloride or benzoyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
4-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.
科学研究应用
4-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
1-Methyl-1H-pyrazole-4-amine: A precursor in the synthesis of the target compound.
Benzene-1,3-diol: A benzene derivative with two hydroxyl groups, used as a starting material.
Imidazole derivatives: Compounds with similar heterocyclic structures and potential biological activities
Uniqueness
4-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol is unique due to its combination of a pyrazole ring and a benzene ring with hydroxyl groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
属性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
4-[[(1-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C11H13N3O2/c1-14-7-9(6-13-14)12-5-8-2-3-10(15)4-11(8)16/h2-4,6-7,12,15-16H,5H2,1H3 |
InChI 键 |
ACVYEIXCEUKVJY-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)NCC2=C(C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B11738698.png)

![N-[(2-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738722.png)

![2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11738727.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11738731.png)
![2-methoxy-4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B11738734.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11738735.png)
![[(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine](/img/structure/B11738744.png)
![2-{1-Methoxy-3-[(4-methylphenyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B11738752.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738756.png)
![2-Amino-3-({[3-(trifluoromethyl)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B11738760.png)

